2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile
Overview
Description
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile is an organic compound that features a pyridine ring and a thiazole ring connected via an acetonitrile group. This compound is known for its weak basicity and moderate polarity. It is slightly soluble in water but can dissolve in various organic solvents such as ethanol, ether, and chloroform .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of a complex with the target molecule, which can alter its function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .
Pharmacokinetics
It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents This suggests that its bioavailability may be influenced by these solubility properties
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile. For instance, its solubility properties suggest that it may be more effective in certain solvents . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile typically involves the reaction of pyridine and hydrogen fluoride in a ketone or alcohol solvent. The reaction conditions can be adjusted based on specific requirements .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Pyridineacetonitrile: Similar in structure but lacks the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other structural aspects.
Uniqueness: 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile is unique due to its combination of a pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDMCZQVRSSQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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